molecular formula C20H16N4O2S B2816315 1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea CAS No. 941946-58-3

1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea

Cat. No.: B2816315
CAS No.: 941946-58-3
M. Wt: 376.43
InChI Key: MADQGKBPQJCTAV-PTGBLXJZSA-N
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Description

1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticonvulsant, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Mechanism of Action

The mechanism of action of 1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea involves its interaction with specific molecular targets and pathways:

Biological Activity

1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its unique quinazoline and thiophene moieties, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C21H15N5O2SC_{21}H_{15}N_{5}O_{2}S, with a molecular weight of 401.4 g/mol. The structural features include a quinazoline core that is substituted with a thiophen-2-ylmethyl group and a phenylurea moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC21H15N5O2SC_{21}H_{15}N_{5}O_{2}S
Molecular Weight401.4 g/mol
IUPAC NameThis compound

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
  • Signal Pathway Modulation : The compound can interact with key proteins in cellular signaling pathways, potentially altering cellular responses.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), the compound may induce apoptosis in cancer cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including the compound . For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines:

Cell LineCompound TestedIC50 (µM)
PC3A310
MCF7A310
HT29A312

These results indicate that compounds similar to this compound exhibit dose-dependent cytotoxicity, making them promising candidates for further development as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of quinazoline and thiophene derivatives have also been explored. Compounds within this class have demonstrated effectiveness against various bacterial strains, suggesting that they could serve as templates for developing new antibiotics .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of quinazoline-thiazole hybrids, revealing that certain derivatives exhibited potent activity against prostate cancer (PC3) and breast cancer (MCF7) cell lines. The study emphasized the importance of structural modifications to enhance efficacy .
  • Antimicrobial Testing : Another investigation focused on the antibacterial effects of thiophene-containing compounds, demonstrating significant inhibition against Gram-positive bacteria. These findings support the potential application of such compounds in treating bacterial infections .

Properties

CAS No.

941946-58-3

Molecular Formula

C20H16N4O2S

Molecular Weight

376.43

IUPAC Name

1-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea

InChI

InChI=1S/C20H16N4O2S/c25-19(21-14-7-2-1-3-8-14)23-18-16-10-4-5-11-17(16)22-20(26)24(18)13-15-9-6-12-27-15/h1-12H,13H2,(H2,21,23,25)

InChI Key

MADQGKBPQJCTAV-PTGBLXJZSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CS4

solubility

not available

Origin of Product

United States

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